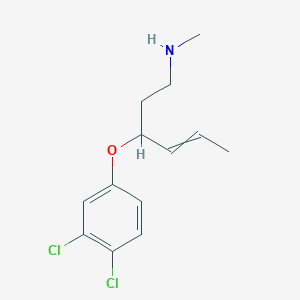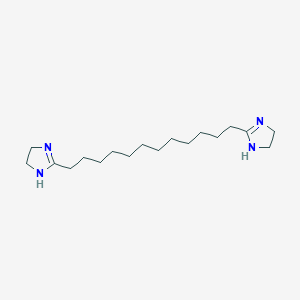
1H-Imidazole, 2,2'-(1,12-dodecanediyl)bis[4,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] is a compound belonging to the imidazole family, characterized by its unique structure where two imidazole rings are connected by a 1,12-dodecanediyl chain Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial production methods often utilize large-scale synthesis techniques, ensuring high yield and purity. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis, further enhancing the efficiency of the production process .
Analyse Des Réactions Chimiques
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The imidazole rings can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common reagents used in these reactions include nickel catalysts, TBHP, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] involves its interaction with molecular targets, such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] can be compared with other imidazole derivatives, such as:
2-Heptadecyl-4,5-dihydro-1H-imidazole: Known for its use in fungicides and as a surfactant.
2-Benzyl-4,5-dihydro-1H-imidazole: Used as a vasodilator and in the treatment of cardiovascular diseases.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Utilized in catalysis and as a precursor in the synthesis of other functional materials.
The uniqueness of 1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] lies in its long dodecanediyl chain, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
648440-61-3 |
|---|---|
Formule moléculaire |
C18H34N4 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2-[12-(4,5-dihydro-1H-imidazol-2-yl)dodecyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H34N4/c1(3-5-7-9-11-17-19-13-14-20-17)2-4-6-8-10-12-18-21-15-16-22-18/h1-16H2,(H,19,20)(H,21,22) |
Clé InChI |
BSYISUDRRMXOQK-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)CCCCCCCCCCCCC2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)
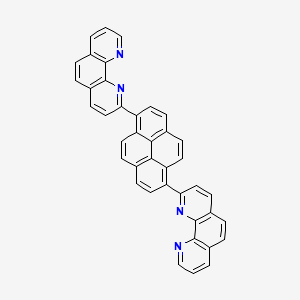
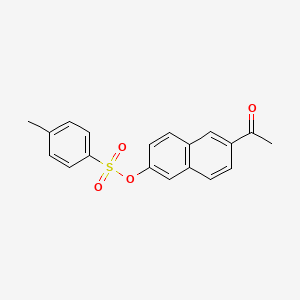
![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
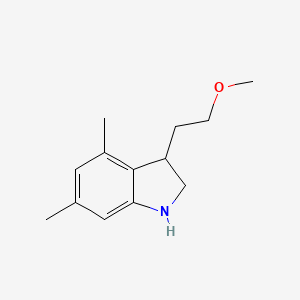

![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
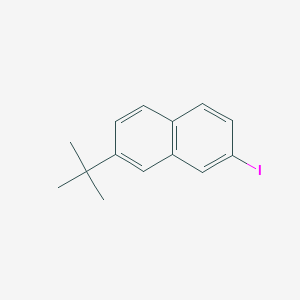
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
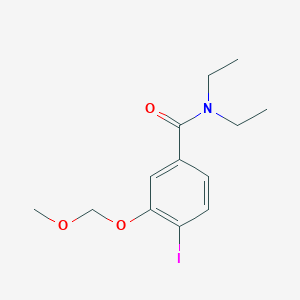
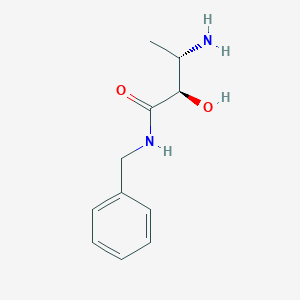
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
